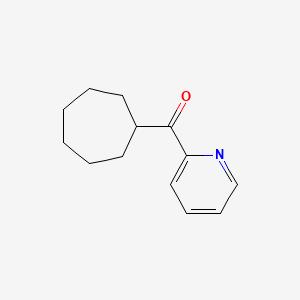

Cycloheptyl 2-pyridyl ketone

描述

准备方法

Synthetic Routes and Reaction Conditions: Cycloheptyl 2-pyridyl ketone can be synthesized through the coupling of 2-lithiopyridine with cycloheptyl esters. The reaction typically involves the formation of 2-lithiopyridine via Br/Li exchange, followed by its reaction with commercially available esters to yield the desired ketone . This method is efficient and provides good yields under controlled conditions.

Industrial Production Methods: Industrial production of this compound often employs continuous flow chemistry techniques. This approach integrates traditional synthesis operations into a streamlined process, enhancing efficiency and scalability. The use of continuous flow reactors allows for precise control over reaction parameters, resulting in high yields and reduced byproduct formation .

化学反应分析

Types of Reactions: Cycloheptyl 2-pyridyl ketone undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the ketone group yields secondary alcohols.

Substitution: The pyridyl ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products:

Oxidation: Cycloheptyl 2-pyridyl carboxylic acid.

Reduction: Cycloheptyl 2-pyridyl alcohol.

Substitution: Various substituted pyridyl derivatives depending on the reagents used.

科学研究应用

Synthesis and Chemical Properties

Cycloheptyl 2-pyridyl ketone can be synthesized through the coupling of 2-lithiopyridine with cycloheptyl esters. The synthesis typically involves the formation of 2-lithiopyridine via bromine-lithium exchange, followed by reaction with commercially available esters to yield the desired ketone. Industrial production often utilizes continuous flow chemistry techniques, enhancing efficiency and scalability while minimizing byproduct formation.

Chemical Reactions:

- Oxidation: Converts the ketone to carboxylic acids using agents like potassium permanganate.

- Reduction: Yields secondary alcohols via sodium borohydride or lithium aluminum hydride.

- Substitution: The pyridyl ring engages in electrophilic and nucleophilic substitution reactions.

Chemistry

In the field of chemistry, this compound serves as a precursor for synthesizing chiral 2-pyridine alcohols and 2-aminoalkyl pyridine ligands used in asymmetric catalysis. Its unique cycloheptyl group imparts distinct steric and electronic properties compared to other 2-pyridyl ketones, enhancing its utility in complex molecule synthesis.

Biology

The compound is utilized in developing bioactive molecules and natural product synthesis. It has shown significant anti-cancer properties across various studies, indicating its potential as a therapeutic agent against different cancer types. Research highlights its role in modulating biochemical pathways through interactions with molecular targets .

Medicine

This compound is a key intermediate in synthesizing pharmaceuticals, including antitumor agents and COX-2 selective inhibitors. Notably, it has been associated with compounds that demonstrate selective anti-tumor activity, overcoming drug resistance mechanisms in cancer therapies .

Case Study:

A study demonstrated that ligands derived from di-2-pyridylketone thiosemicarbazones exhibit potent anti-tumor effects by targeting essential micronutrients like iron and copper, inhibiting DNA synthesis and promoting oxidative stress in cancer cells. These compounds have shown efficacy against various tumor types and are currently under investigation for clinical applications .

Comparative Analysis of Related Compounds

| Compound Name | Unique Features | Applications |

|---|---|---|

| This compound | Distinct steric/electronic properties | Anticancer drugs, chiral ligands |

| Methyl 2-pyridyl ketone | Simpler structure | Basic research in organic synthesis |

| Phenyl 2-pyridyl ketone | Aromatic character | Used in agrochemicals |

| 2-Pyridyl ketone Schiff bases | Versatile reactivity | Coordination chemistry |

作用机制

The mechanism of action of cycloheptyl 2-pyridyl ketone involves its interaction with molecular targets through its ketone and pyridyl functional groups. These interactions can modulate various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may inhibit specific enzymes or receptors, leading to therapeutic effects .

相似化合物的比较

- Methyl 2-pyridyl ketone

- Phenyl 2-pyridyl ketone

- 2-Pyridyl ketone Schiff bases

Comparison: Cycloheptyl 2-pyridyl ketone is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties compared to other 2-pyridyl ketones. This uniqueness makes it a valuable intermediate in synthesizing complex molecules and enhances its utility in various applications .

生物活性

Cycloheptyl 2-pyridyl ketone (CPK) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes diverse research findings on the biological activity of CPK, focusing on its mechanisms, efficacy against various diseases, and potential therapeutic applications.

This compound is a ketone derivative characterized by a cycloheptyl group attached to a 2-pyridyl moiety. The synthesis typically involves multi-step reactions that can include condensation and cyclization processes. Its structure allows it to act as a versatile ligand in various biological contexts.

Research indicates that CPK and its derivatives may exhibit several mechanisms of action:

- Metal Chelation : CPK has been shown to chelate essential metals like iron and copper, which are crucial for cellular proliferation. This chelation disrupts the metal-dependent pathways necessary for cancer cell survival and proliferation .

- Reactive Oxygen Species (ROS) Generation : Upon metal binding, CPK can facilitate redox cycling that generates ROS. These reactive species can lead to oxidative stress, ultimately resulting in apoptosis in cancer cells .

- Inhibition of Oncogenic Pathways : CPK derivatives have been found to downregulate key oncogenic pathways, including the PI3K/AKT and RAS signaling pathways. This inhibition contributes to reduced cell migration, proliferation, and metastasis .

Anti-Cancer Activity

CPK has shown significant anti-cancer properties across various studies:

- In Vitro Studies : CPK demonstrated cytotoxic effects against multiple cancer cell lines, including those resistant to standard therapies. For instance, in studies involving pediatric solid tumors, CPK derivatives displayed potent anti-tumor activity even at low concentrations .

- In Vivo Efficacy : Animal models have confirmed the anti-tumor efficacy of CPK derivatives. For example, di-2-pyridylketone thiosemicarbazones (a class related to CPK) showed marked inhibition of tumor growth in xenograft models .

| Study | Cancer Type | Concentration | Result |

|---|---|---|---|

| Various | Low doses | Significant cytotoxicity observed | |

| Pediatric Solid Tumors | Low concentrations | Effective anti-tumor activity |

Other Biological Activities

Beyond anti-cancer properties, CPK has been investigated for other potential therapeutic effects:

- Antimicrobial Activity : Some studies suggest that CPK derivatives may possess antimicrobial properties, although detailed investigations are still required to validate these effects .

- Anti-inflammatory Effects : The ability of CPK to modulate inflammatory pathways has been noted, suggesting potential applications in inflammatory diseases .

Case Studies and Clinical Implications

Several case studies highlight the clinical relevance of CPK:

- Clinical Trials : Compounds derived from CPK have entered clinical trials targeting resistant cancers. For instance, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), a close analogue of CPK, has shown promising results against advanced cancers resistant to conventional treatments .

- Synergistic Effects with Chemotherapy : Research indicates that combinations of CPK derivatives with established chemotherapeutics can enhance efficacy. For example, when combined with temozolomide (TMZ), significant synergistic effects were observed in certain cancer cell lines .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Cycloheptyl 2-pyridyl ketone, and how can researchers optimize yield and purity?

this compound can be synthesized via Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling reactions. A typical approach involves:

- Friedel-Crafts Acylation : Reacting cycloheptane derivatives (e.g., cycloheptyl chloride) with 2-pyridinecarbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

- Cross-Coupling : Using Suzuki-Miyaura coupling between cycloheptyl boronic acid and 2-bromopyridine derivatives under palladium catalysis.

Optimization Strategies : - Control reaction temperature (e.g., 0–5°C for Friedel-Crafts to minimize side reactions).

- Purify intermediates via column chromatography or recrystallization to remove unreacted starting materials.

- Monitor reaction progress using TLC or HPLC .

Q. What analytical techniques are essential for characterizing this compound?

- Structural Confirmation :

- NMR Spectroscopy : ¹H and ¹³C NMR to identify pyridine ring protons (δ 7.5–8.5 ppm) and cycloheptyl protons (δ 1.5–2.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₅NO).

- Purity Assessment :

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of this compound in metal-mediated transformations?

this compound undergoes distinct pathways under varying conditions:

- Reduction : Sodium borohydride (NaBH₄) reduces the ketone to the secondary alcohol, while LiAlH₄ may lead to over-reduction of the pyridine ring.

- Coupling Reactions : Titanium-mediated reductive coupling (e.g., McMurry reaction) forms 1,2-bis(cycloheptyl)-substituted ethane derivatives.

Critical Parameters : - Solvent polarity (e.g., THF vs. DMF) affects reaction rates and byproduct formation.

- Temperature control (e.g., −78°C for ketone stabilization) minimizes side reactions .

Q. How can researchers design experiments to assess the biological activity of this compound?

- In Vitro Assays :

- Antifungal Activity : Use microdilution assays (e.g., against Candida albicans) with MIC (Minimum Inhibitory Concentration) determination.

- Enzyme Inhibition : Screen against fungal cytochrome P450 enzymes via fluorometric assays.

- Toxicology :

- Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate IC₅₀ values.

- Mechanistic Studies :

Q. What strategies resolve contradictions in reported synthetic yields or biological activities of this compound derivatives?

- Reproducibility Checks :

- Validate reaction conditions (e.g., moisture sensitivity of catalysts in cross-coupling).

- Standardize biological assay protocols (e.g., inoculum size in antifungal tests).

- Data Analysis :

Q. Methodological Guidance

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Experimental Section :

- Specify reagent grades (e.g., "anhydrous AlCl₃, 99.9% purity").

- Detail purification steps (e.g., "column chromatography with hexane/EtOAc 4:1").

- Supporting Information :

Q. What computational tools can predict the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) :

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Simulate transition states for coupling or reduction reactions.

- Retrosynthesis Software :

Q. Data Presentation Standards

属性

IUPAC Name |

cycloheptyl(pyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-13(12-9-5-6-10-14-12)11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGODLSVSGWYWPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641988 | |

| Record name | Cycloheptyl(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-54-9 | |

| Record name | Cycloheptyl-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloheptyl(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。